molecular formula C8H8N4O2 B15235359 methyl 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate CAS No. 881040-39-7

methyl 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate

Cat. No.: B15235359
CAS No.: 881040-39-7
M. Wt: 192.17 g/mol
InChI Key: WDKFHRLTPGKCHO-UHFFFAOYSA-N
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Description

Methyl 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that contains both pyrrole and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound allows it to exhibit a range of biological activities, making it a valuable target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2,5-dioxopyrrolidine-1-carboxylate with a triazole derivative in the presence of a suitable catalyst such as acetic acid. The reaction is usually carried out in an ethanol medium and requires reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

Methyl 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities such as antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,5-dimethyl-1H-pyrrole-1-carboxylate
  • Methyl 4-(1H-pyrrol-1-yl)-1,2,4-triazole-3-carboxylate

Uniqueness

Methyl 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate is unique due to its specific combination of pyrrole and triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-pyrrol-1-yl-1H-1,2,4-triazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-7(13)6-9-8(11-10-6)12-4-2-3-5-12/h2-5H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKFHRLTPGKCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NN1)N2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197096
Record name Methyl 5-(1H-pyrrol-1-yl)-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881040-39-7
Record name Methyl 5-(1H-pyrrol-1-yl)-1H-1,2,4-triazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881040-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(1H-pyrrol-1-yl)-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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